molecular formula C4H7NO4 B578249 DL-Aspartic acid-d3 CAS No. 14341-75-4

DL-Aspartic acid-d3

Cat. No.: B578249
CAS No.: 14341-75-4
M. Wt: 136.12 g/mol
InChI Key: CKLJMWTZIZZHCS-FUDHJZNOSA-N
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Description

DL-Aspartic-2,3,3-d3 Acid (CAS: 14341-75-4) is a deuterium-labeled analog of DL-aspartic acid, where three hydrogen atoms at positions 2, 3, and 3 are replaced with deuterium. Its molecular formula is C₄H₅D₃NO₄, with a molecular weight of 136.12 g/mol . This compound is widely utilized as a stable isotope tracer in pharmacokinetic and metabolic studies, enabling precise quantification of endogenous compounds in biological matrices without interference from non-deuterated analogs . It is synthesized via catalytic deuteration methods, as demonstrated in early studies by Blomquist et al. (1966), which highlight its role in elucidating metabolic pathways .

Key physicochemical properties include:

  • Isotopic purity: ≥98 atom% D .
  • Solubility: Soluble in water, DMSO, and ethanol under specific conditions (e.g., heating or sonication may be required for stock solutions) .
  • Applications: Primarily used in mass spectrometry (MS)-based assays as an internal standard for organic acid quantification in food and biological samples .

Properties

IUPAC Name

2-amino-2,3,3-trideuteriobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677377
Record name (2,3,3-~2~H_3_)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14341-75-4
Record name (2,3,3-~2~H_3_)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Patent Methodology for Selective Deuteration

A patented method involves treating protonated L-aspartic acid with deuterated inorganic acids (e.g., DCl) or alkali metal deuteroxides (e.g., NaOD) under reflux conditions. The process exploits the acid-catalyzed exchange of α- and β-hydrogens in aspartic acid:

Reaction Conditions

  • Deuterating Agent : 6 N deuterium chloride (DCl)

  • Temperature : 110°C

  • Duration : 24–72 hours

  • Environment : Nitrogen atmosphere to prevent oxidation.

The crude product is purified via vacuum distillation and repeated flushing with deuterium oxide (D₂O) to remove residual protons. This method achieves >90% deuteration at the C2 and C3 positions but requires stringent control over reaction time to avoid racemization.

JOC Synthesis via Isotopic Exchange

A seminal Journal of Organic Chemistry study (1966) details the synthesis of DL-aspartic-2,3,3-d3 acid through isotopic exchange using deuterated sulfuric acid (D₂SO₄). The protocol involves:

  • Dissolving DL-aspartic acid in D₂SO₄ at 100°C.

  • Refluxing for 48 hours to ensure complete H/D exchange at the β-carbon.

  • Neutralizing with deuterated sodium hydroxide (NaOD) and isolating the product via crystallization.

This method yields 85–90% deuterated product but necessitates post-synthesis chromatography to resolve residual protonated impurities.

Enzymatic Synthesis Using Aspartase and Transaminases

Enzyme-Catalyzed Deuteration

A biocatalytic approach employs aspartase (EC 4.3.1.1) and transaminases to incorporate deuterium into L-aspartic acid. Key steps include:

  • Substrate Preparation : Fumaric acid is dissolved in D₂O and treated with ND₄OH to form ammonium fumarate.

  • Aspartase Reaction : The enzyme catalyzes the addition of deuterated ammonia to fumarate, yielding L-aspartic-2,3,3-d3 acid.

  • Transaminase-Mediated α-Deuteration : Pyridoxal phosphate-dependent transaminases introduce deuterium at the α-position, though this step is optional for C2/C3-specific labeling.

Optimized Conditions

  • pH : 7.6 (phosphate buffer in D₂O)

  • Temperature : 37–40°C

  • Reaction Time : 4–6 hours

  • Yield : 32.7% after purification via ion-exchange chromatography.

This method minimizes racemization and achieves high enantiomeric purity but requires specialized enzyme preparations.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and limitations of each method:

Method Deuterating Agent Temperature Time Yield Deuteration (%) Key Limitation
Acid-Catalyzed ExchangeDCl110°C24–72 hours85–90%>90Racemization risk
Isotopic Exchange (JOC)D₂SO₄100°C48 hours80–85%85–90Requires chromatographic purification
Enzymatic SynthesisAspartase37–40°C4–6 hours32.7%>95Low yield, enzyme cost

Challenges and Optimization Strategies

Racemization Control

Prolonged exposure to acidic conditions in chemical methods risks racemization of the DL-form. Neutralizing reactions with deuterated bases (e.g., NaOD) and maintaining temperatures below 120°C mitigate this issue.

Purification Techniques

  • Ion-Exchange Chromatography : Amberlite IR-120 resin effectively separates deuterated aspartic acid from protonated byproducts.

  • Recrystallization : Repeated crystallization from D₂O/ethanol mixtures enhances isotopic purity .

Chemical Reactions Analysis

Types of Reactions: DL-Aspartic-2,3,3-d3 Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxaloacetic acid.

    Reduction: Reduction reactions can convert it into aspartate derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Scientific Research Applications

Nutritional Research

DL-Aspartic-2,3,3-d3 Acid is utilized in nutritional studies to understand amino acid metabolism and its effects on human health. The deuterated form allows researchers to trace metabolic pathways using techniques such as mass spectrometry.

Table 1: Nutritional Applications of DL-Aspartic-2,3,3-d3 Acid

Application AreaDescriptionMethodology
Amino Acid MetabolismTracing metabolic pathways in humansMass Spectrometry
Protein SynthesisStudying incorporation into proteinsStable Isotope Labeling
Dietary SupplementationEvaluating effects on testosterone levels in menDouble-Blind Clinical Trials

Endocrinology

Research indicates that DL-Aspartic-2,3,3-d3 Acid may influence hormonal levels, particularly testosterone. Studies have shown that supplementation can lead to variations in testosterone production and release.

Case Study: Testosterone Response to Supplementation

A study involving resistance-trained men examined the effects of DL-Aspartic-2,3,3-d3 Acid supplementation on testosterone levels. Participants were divided into three groups receiving different doses (0 g, 3 g, and 6 g daily) over a two-week period. The findings revealed significant hormonal responses:

  • Group receiving 6 g : Notable reductions in total and free testosterone levels.
  • Group receiving 3 g : No significant change in testosterone levels compared to placebo.

This study highlights the potential of DL-Aspartic-2,3,3-d3 Acid to modulate endocrine functions and its implications for athletic performance and health .

Metabolic Profiling

DL-Aspartic-2,3,3-d3 Acid is also employed in metabolic profiling to study various biochemical pathways. Its stable isotopic nature allows for precise tracking of metabolic processes in both animal models and human subjects.

Table 2: Metabolic Applications of DL-Aspartic-2,3,3-d3 Acid

Research FocusApplicationKey Findings
Metabolic PathwaysUnderstanding amino acid utilizationEnhanced tracking with isotopes
Drug DevelopmentEvaluating drug metabolism in clinical trialsImproved pharmacokinetic profiles
Disease MechanismsInvestigating metabolic disordersInsights into pathophysiology

Pharmacology

In pharmacological research, DL-Aspartic-2,3,3-d3 Acid serves as a tool for drug development and testing. Its isotopic labeling can aid in assessing the bioavailability and metabolism of pharmaceutical compounds.

Case Study: Drug Interaction Studies

Research has utilized DL-Aspartic-2,3,3-d3 Acid to evaluate interactions between different drugs and their metabolic pathways. By using this compound as a tracer, scientists can determine how drugs are processed within the body and their potential effects on various biological systems.

Clinical Applications

The clinical implications of DL-Aspartic-2,3,3-d3 Acid extend to its use in therapeutic settings. Its role in hormone regulation suggests potential applications in treating conditions related to hormonal imbalances.

Potential Clinical Uses:

  • Treatment of hypogonadism
  • Support for athletic performance enhancement
  • Investigation into metabolic syndromes

Mechanism of Action

The mechanism of action of DL-Aspartic-2,3,3-d3 Acid involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated aspartic acid. It interacts with enzymes and receptors involved in amino acid metabolism and neurotransmission. The presence of deuterium can alter the kinetic isotope effects, providing insights into reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Table 1: Key Properties of DL-Aspartic-2,3,3-d3 Acid and Related Deuterated Compounds

Compound Name CAS Number Isotopic Substitution Molecular Formula Isotopic Purity Key Applications
DL-Aspartic-2,3,3-d3 Acid 14341-75-4 2,3,3-D₃ C₄H₅D₃NO₄ 98 atom% D MS internal standard for organic acids
DL-Malic-2,3,3-d3 Acid Not provided 2,3,3-D₃ C₄H₅D₃NO₄ 97.9 atom% D Internal standard for malic, lactic acids
Citric-2,2,4,4-d4 Acid Not provided 2,2,4,4-D₄ C₆H₄D₄NO₇ 97 atom% D Quantification of citric, shikimic acids
DL-Glutamic-2,4,4-d3 Acid 96927-56-9 2,4,4-D₃ C₅H₇D₃NO₄ 98 atom% D Metabolic flux analysis
L-Aspartic-2,3,3-d3 Acid 3842-25-9 2,3,3-D₃ C₄H₅D₃NO₄ 98 atom% D Isotopic labeling in cell culture studies

Key Observations:

Isotopic Substitution Patterns :

  • DL-Aspartic-2,3,3-d3 Acid and L-Aspartic-2,3,3-d3 Acid share identical deuterium positions but differ in stereochemistry (DL vs. L-forms). The DL-form is preferred for general tracer studies due to lower cost and broader compatibility .
  • DL-Malic-2,3,3-d3 Acid and Citric-2,2,4,4-d4 Acid exhibit distinct substitution patterns tailored for specific analytes. For example, DL-Malic-d3 is used for malonic and oxalic acids, while Citric-d4 targets citric acid derivatives .

Analytical Performance: DL-Aspartic-2,3,3-d3 Acid demonstrates superior chromatographic retention time alignment with non-deuterated aspartic acid, minimizing matrix effects in GC-MS assays . In contrast, Citric-d4 shows reduced ionization efficiency in electrospray ionization (ESI)-MS due to its higher molecular weight and polarity, necessitating method optimization .

Synthesis and Availability: DL-Aspartic-2,3,3-d3 Acid is commercially available at 98 atom% D purity from suppliers like CDN Isotopes and Cambridge Isotope Laboratories .

Table 2: Comparative Studies on Deuterated Organic Acids

Study Focus DL-Aspartic-2,3,3-d3 Acid DL-Malic-2,3,3-d3 Acid Citric-2,2,4,4-d4 Acid
Quantitative Accuracy Achieved 95–102% recovery in honey organic acid analysis 90–98% recovery due to co-elution with endogenous malate 85–93% recovery; matrix interference in citrus samples
Metabolic Tracing Effective in tracking aspartate-to-glutamate flux in vitro Limited use outside malate-associated pathways Critical for citric acid cycle studies
Stability in Solution Stable for 24 hours at 4°C Prone to degradation in acidic conditions Stable up to 48 hours

Key Insights:

  • DL-Aspartic-2,3,3-d3 Acid outperforms DL-Malic-d3 and Citric-d4 in versatility, serving as a universal internal standard for carboxyl-containing compounds like succinic and fumaric acids .
  • Cost-Effectiveness : At ~¥66,000/500 mg (evidence 15), DL-Aspartic-d3 is more affordable than Citric-d4, which requires specialized synthesis .

Limitations and Challenges

  • Isotopic Impurities : Batch-to-batch variability in isotopic purity (e.g., 97.9% vs. 98%) can affect quantification accuracy, necessitating rigorous QC .

Biological Activity

Overview

DL-Aspartic-2,3,3-d3 Acid is a deuterium-labeled derivative of D-aspartic acid, an amino acid known for its involvement in various physiological processes, particularly in the endocrine and central nervous systems. The unique isotopic labeling of this compound allows for advanced tracing and analysis in biochemical studies, enhancing our understanding of its biological activities.

  • Molecular Formula : C₆H₆D₃NO₅
  • Molecular Weight : 178.16 g/mol
  • CAS Number : 89829-69-6

DL-Aspartic-2,3,3-d3 Acid primarily interacts with N-methyl-D-aspartate receptors (NMDARs) in the brain, which are crucial for neuroplasticity and cognitive functions. It also influences the secretion of several hormones by acting on the hypothalamus and pituitary gland. Key hormones affected include:

  • Prolactin
  • Oxytocin
  • Melatonin
  • Testosterone

The compound enhances testosterone synthesis through several mechanisms:

  • Increasing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.
  • Stimulating luteinizing hormone (LH) release from the pituitary gland.
  • Enhancing human chorionic gonadotropin (hCG)-stimulated testosterone production in Leydig cells .

Hormonal Effects

Research indicates that DL-Aspartic-2,3,3-d3 Acid can significantly impact testosterone levels. A systematic review showed that while animal studies consistently report increases in testosterone levels with D-aspartic acid supplementation, human studies yield mixed results .

A notable study involving resistance-trained men demonstrated that a daily dose of 6 grams led to significant reductions in total and free testosterone levels after two weeks . This contrasts with previous findings where lower doses were associated with increased testosterone levels.

In Vitro Studies

In vitro experiments have shown that DL-Aspartic-2,3,3-d3 Acid can enhance testosterone synthesis in rat Leydig cells via:

  • Activation of adenylate cyclase.
  • Increased expression of StAR (Steroidogenic Acute Regulatory protein), which facilitates cholesterol transport into mitochondria for steroidogenesis .

Case Studies

  • Human Supplementation Study :
    • Participants : 24 male resistance-trained individuals.
    • Dosages : 0 g (placebo), 3 g, and 6 g of D-aspartic acid.
    • Duration : 14 days.
    • Findings : The group receiving 6 g experienced a decrease in testosterone levels, while the 3 g group showed no significant changes .
  • Animal Model Studies :
    • Various studies on rats have indicated that D-aspartic acid supplementation can lead to increased LH and testosterone synthesis, suggesting a robust hormonal response when administered at effective doses .

Comparative Analysis

To better understand the uniqueness of DL-Aspartic-2,3,3-d3 Acid compared to other related compounds, a comparative table is provided below:

CompoundStructure TypeBiological RoleUnique Features
D-Aspartic AcidNon-labeledNeurotransmission and hormone releaseCommonly studied for testosterone effects
L-Aspartic AcidNon-labeledProtein synthesisMore prevalent in nature
DL-Aspartic AcidRacemic mixtureNeurotransmissionCombination effects
DL-Aspartic-2,3,3-d3 AcidDeuterium-labeledHormonal regulation and neurotransmissionPrecise metabolic tracking

Q & A

Q. How is DL-Aspartic-2,3,3-d3 Acid synthesized for research use, and what methods ensure isotopic purity?

DL-Aspartic-2,3,3-d3 Acid is synthesized via catalytic deuteration or hydrogen-deuterium exchange reactions. A common approach involves introducing deuterium at specific carbon positions (C2 and C3) using deuterated precursors or deuterium gas in the presence of platinum or palladium catalysts. Isotopic purity (≥98 atom% D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and exclude protiated contaminants .

Q. What are the best practices for handling and storing DL-Aspartic-2,3,3-d3 Acid to ensure isotopic integrity?

Store the compound at –20°C in airtight, moisture-resistant containers to prevent isotopic exchange with ambient water. For solubility, prepare stock solutions in deuterated solvents (e.g., D2O) to minimize proton back-exchange. Avoid prolonged exposure to light or heat, as these can degrade isotopic labeling. In vitro studies require fresh preparation of working solutions to avoid precipitation, which is resolvable via brief sonication or gentle heating (≤37°C) .

Q. Which analytical techniques are most effective for quantifying DL-Aspartic-2,3,3-d3 Acid in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for quantification. Deuterated internal standards (e.g., DL-Aspartic-d8) improve accuracy by correcting for matrix effects. NMR (1H and 2H) is used to confirm deuteration patterns and assess isotopic purity. For metabolic flux analysis, high-resolution MS (HRMS) distinguishes between endogenous and deuterated aspartic acid based on mass shifts .

Q. How is DL-Aspartic-2,3,3-d3 Acid utilized as a tracer in metabolic flux studies?

The compound serves as a stable isotopic tracer to track aspartate metabolism in pathways like the urea cycle or nucleotide synthesis. In cell cultures, it is administered at physiologically relevant concentrations (0.1–1 mM) to monitor incorporation into downstream metabolites (e.g., oxaloacetate, asparagine). Isotope labeling patterns are analyzed via MS to quantify flux rates and pathway activity .

Advanced Research Questions

Q. How does isotopic purity (e.g., 98 atom% D) impact experimental outcomes in pharmacokinetic studies?

Lower isotopic purity (<95%) introduces significant error in tracer kinetics due to unlabeled species confounding MS signals. For example, in drug metabolism studies, impurities can overestimate parent compound clearance rates. Rigorous batch validation via HRMS is essential, and corrections using calibration curves with known purity standards are recommended .

Q. How can researchers resolve contradictions in metabolic data obtained using deuterated vs. non-deuterated aspartic acid?

Discrepancies may arise from kinetic isotope effects (KIEs), where deuterium alters reaction rates. For instance, deuterated aspartate may exhibit slower transamination compared to protiated forms. Control experiments using both labeled and unlabeled compounds under identical conditions are critical. Computational modeling (e.g., isotopic flux balance analysis) can adjust for KIEs .

Q. What methodological considerations are critical when designing in vivo studies with deuterated amino acids like DL-Aspartic-2,3,3-d3 Acid?

Optimize dosing regimens to achieve steady-state isotopic enrichment without toxicity. For oral administration, use enteric-coated formulations to prevent gastric degradation. Intravenous delivery requires solubility in biocompatible buffers (e.g., PBS with ≤5% DMSO). Monitor isotopic dilution in plasma and tissues via serial sampling paired with MS profiling .

Q. How can multiomics approaches leverage deuterated compounds for comprehensive metabolic profiling?

Integrate proteomics, metabolomics, and isotopologue analysis to map aspartate utilization across pathways. For example, in cancer metabolomics, combine RNA-seq (to identify upregulated enzymes) with deuterated tracer data to link gene expression to metabolic activity. Cross-validate findings using 13C-labeled analogs to distinguish isotope-specific effects .

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